![molecular formula C24H19NO5S B2603526 (4-Methoxyphenyl)[6-methoxy-4-(phenylsulfonyl)quinolin-3-yl]methanone CAS No. 866845-30-9](/img/structure/B2603526.png)
(4-Methoxyphenyl)[6-methoxy-4-(phenylsulfonyl)quinolin-3-yl]methanone
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Description
(4-Methoxyphenyl)[6-methoxy-4-(phenylsulfonyl)quinolin-3-yl]methanone, also known as MPQS, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. MPQS belongs to the class of quinoline-based compounds, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
- The compound has been synthesized using ionic organic solids as a catalyst, specifically 1,3-bis(carboxymethyl)imidazolium chloride. This methodology allows for the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. The retro-Michael reaction plays a crucial role in this process .
- While more research is needed, compounds containing five-membered heteroaryl amines (similar to our target compound) have shown promising antiviral activity against Newcastle disease virus. Further modifications could lead to potential antiviral therapeutics .
- A related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl), has been studied for its anti-inflammatory effects. It inhibits the production of nitric oxide (NO) and hydrogen peroxide (H2O2) in synoviocytes, suggesting potential use in inflammatory conditions .
- Triazole derivatives, including our compound, exhibit diverse biological effects due to their structural characteristics. These compounds can bind with target molecules, making them valuable in drug design .
- The aza-Michael reaction, which our compound undergoes, is an atom-efficient synthetic protocol. It provides access to β-aminocarbonyl derivatives, essential precursors for bioactive compounds .
- The synthesis of β-heteroarylated carbonyl compounds is of interest. Our compound falls into this category and can be achieved through various reactions, including nucleophilic substitution and conjugate addition .
Bioactive Compound Synthesis
Antiviral Activity
Anti-Inflammatory Properties
Biologically Active Derivatives
Synthetic Protocols
Heteroarylated Carbonyl Compounds
properties
IUPAC Name |
[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-29-17-10-8-16(9-11-17)23(26)21-15-25-22-13-12-18(30-2)14-20(22)24(21)31(27,28)19-6-4-3-5-7-19/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKWMHSVCHJDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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